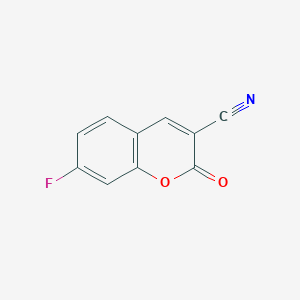

7-Fluoro-2-oxochromene-3-carbonitrile

描述

Structure

3D Structure

属性

IUPAC Name |

7-fluoro-2-oxochromene-3-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H4FNO2/c11-8-2-1-6-3-7(5-12)10(13)14-9(6)4-8/h1-4H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHRIAAPUKAPKED-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=C1F)OC(=O)C(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H4FNO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

189.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Spectroscopic and Crystallographic Characterization for Structural Elucidation

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Assignment

NMR spectroscopy is the most powerful technique for determining the precise structure of an organic molecule in solution. By analyzing the magnetic properties of atomic nuclei, NMR provides detailed information about the carbon-hydrogen framework and the electronic environment of other key atoms like fluorine.

Proton NMR (¹H NMR) Spectral Analysis

The ¹H NMR spectrum of 7-Fluoro-2-oxochromene-3-carbonitrile is expected to show distinct signals corresponding to the four aromatic protons and the single olefinic proton of the coumarin (B35378) core. The chemical shifts (δ) and coupling constants (J) are influenced by the electron-withdrawing nature of the carbonyl (C=O), nitrile (-CN), and fluorine (-F) groups.

The most deshielded proton is anticipated to be H-4, the vinylic proton, which would appear as a sharp singlet at a downfield chemical shift, likely above 8.0 ppm. This significant downfield shift is due to its position on a carbon adjacent to the electron-withdrawing nitrile group and its conjugation within the coumarin system. For the isomeric compound 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile , the H-4 proton is observed as a singlet at 8.23 ppm. mdpi.com

The three protons on the benzene (B151609) ring (H-5, H-6, and H-8) will exhibit characteristic splitting patterns based on their coupling with each other and with the fluorine atom at C-7.

H-5: This proton is expected to appear as a doublet of doublets, resulting from coupling to H-6 (ortho-coupling, J ≈ 8-9 Hz) and the fluorine atom at C-7 (meta-coupling, J ≈ 5-6 Hz).

H-6: This proton is adjacent to the fluorine atom and is expected to appear as a doublet of doublets, due to coupling with H-5 (ortho-coupling, J ≈ 8-9 Hz) and the fluorine atom (ortho-coupling, J ≈ 9-10 Hz).

H-8: This proton is expected to appear as a doublet, arising from its coupling to the fluorine atom at C-7 (para-coupling, which is often small, J ≈ 2-3 Hz) or potentially as a doublet of doublets if there is significant coupling to H-6, though this is less likely.

Table 1: Predicted ¹H NMR Spectral Data for this compound

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constants (J, Hz) |

|---|---|---|---|

| H-4 | > 8.2 | Singlet (s) | - |

| H-5 | ~7.6 | Doublet of Doublets (dd) | JH5-H6 ≈ 9.0, JH5-F7 ≈ 5.5 |

| H-6 | ~7.4 | Doublet of Doublets (dd) | JH6-H5 ≈ 9.0, JH6-F7 ≈ 9.5 |

Carbon-13 NMR (¹³C NMR) Spectral Analysis

The proton-decoupled ¹³C NMR spectrum of this compound should display ten distinct signals, one for each carbon atom in the molecule. The chemical shifts are highly dependent on the electronic environment.

Carbonyl Carbon (C-2): The lactone carbonyl carbon is expected to be the most downfield signal, typically appearing in the range of 155-160 ppm. For the 6-fluoro isomer, this signal is found at 156.05 ppm. mdpi.com

Nitrile Carbon (C-3-CN): The carbon of the nitrile group is expected in the 113-115 ppm region. mdpi.com

Fluorine-Bearing Carbon (C-7): The carbon directly attached to the fluorine atom (C-7) will show a large one-bond carbon-fluorine coupling (¹JC-F), resulting in a doublet. Its chemical shift will be significantly downfield due to the electronegativity of fluorine, expected in the range of 160-165 ppm.

Other Aromatic and Vinylic Carbons: The remaining carbons of the coumarin skeleton will appear in the aromatic/olefinic region (approximately 105-155 ppm). Carbons ortho and para to the fluorine atom will exhibit smaller C-F couplings.

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted C-F Coupling |

|---|---|---|

| C-2 | ~156.0 | - |

| C-3 | ~105.0 | Small |

| C-4 | ~151.0 | Small |

| C-4a | ~118.0 | Small |

| C-5 | ~124.0 | Small |

| C-6 | ~115.0 | ²JC-F ≈ 20-25 Hz |

| C-7 | ~163.0 | ¹JC-F ≈ 250 Hz |

| C-8 | ~110.0 | ²JC-F ≈ 20-25 Hz |

| C-8a | ~154.0 | - |

Advanced Two-Dimensional NMR Techniques (e.g., HSQC, HMBC, COSY)

To confirm the assignments made from 1D NMR spectra, two-dimensional (2D) NMR experiments are essential.

HSQC (Heteronuclear Single Quantum Coherence): This experiment would correlate each proton signal with the carbon signal to which it is directly attached. It would definitively link the signals for H-4, H-5, H-6, and H-8 to their corresponding carbon atoms (C-4, C-5, C-6, and C-8).

HMBC (Heteronuclear Multiple Bond Correlation): This experiment reveals correlations between protons and carbons that are two or three bonds away. Key expected correlations would include the H-4 proton to carbons C-2, C-3, C-4a, and the nitrile carbon, which would be crucial for confirming the connectivity around the pyrone ring. Correlations from H-5, H-6, and H-8 to other carbons in the benzene ring would confirm their positions relative to each other and the fluorine substituent.

COSY (Correlation Spectroscopy): This experiment shows which protons are coupled to each other. A strong cross-peak would be expected between H-5 and H-6, confirming their ortho relationship on the aromatic ring.

Fluorine-19 NMR (¹⁹F NMR) Spectroscopy for Fluorine Environment Characterization

¹⁹F NMR is a highly sensitive technique used to directly observe the fluorine nucleus. For this compound, the ¹⁹F NMR spectrum would show a single signal for the fluorine atom at C-7. The chemical shift for an aryl fluoride is typically in the range of -100 to -140 ppm. excli.de This signal would be split into a multiplet due to couplings with the neighboring aromatic protons: H-6 (ortho-coupling), H-8 (ortho-coupling), and H-5 (meta-coupling), providing further confirmation of the fluorine's position.

Infrared (IR) Spectroscopy for Identification of Key Functional Groups

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations. The IR spectrum of this compound is expected to show several characteristic absorption bands.

Nitrile Stretch (C≡N): A sharp, medium-intensity absorption band is expected in the region of 2210-2230 cm⁻¹.

Carbonyl Stretch (C=O): A strong, sharp absorption band corresponding to the lactone (cyclic ester) carbonyl group is expected around 1720-1740 cm⁻¹. For the analogous 6-Fluoro-2-oxo-2H-chromene-3-carbonitrile , this peak appears at 1723 cm⁻¹. mdpi.com

Aromatic C=C Stretch: Multiple bands of varying intensity are expected in the 1600-1450 cm⁻¹ region, characteristic of the carbon-carbon double bonds within the aromatic and pyrone rings.

C-F Stretch: A strong absorption band for the carbon-fluorine bond is expected in the 1250-1000 cm⁻¹ region.

Aromatic C-H Stretch: Absorption bands for the aromatic C-H stretching vibrations would appear just above 3000 cm⁻¹.

Table 3: Predicted IR Absorption Bands for this compound

| Functional Group | Vibration Mode | Predicted Wavenumber (cm⁻¹) | Intensity |

|---|---|---|---|

| Nitrile (C≡N) | Stretch | ~2220 | Medium, Sharp |

| Carbonyl (C=O) | Stretch | ~1730 | Strong, Sharp |

| Aromatic/Olefinic (C=C) | Stretch | 1600-1450 | Medium-Weak |

| Aryl Fluoride (C-F) | Stretch | 1250-1100 | Strong |

Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis

Mass spectrometry provides information about the molecular weight and molecular formula of a compound. High-resolution mass spectrometry (HRMS) can determine the mass with high precision, allowing for the calculation of the exact molecular formula (C₁₀H₄FNO₂). The nominal molecular weight is 201.15 g/mol .

Electron ionization (EI) mass spectrometry would also reveal characteristic fragmentation patterns. For coumarin-type compounds, a primary and highly characteristic fragmentation pathway is the loss of a molecule of carbon monoxide (CO, 28 Da) from the pyrone ring. This results in the formation of a stable benzofuran radical cation.

The expected fragmentation pattern for this compound would be:

Molecular Ion Peak [M]⁺•: An intense peak at m/z = 201.

[M - CO]⁺• Peak: A significant peak at m/z = 173, resulting from the loss of CO. This fragment corresponds to the 6-fluorobenzofuran-2-carbonitrile radical cation.

Further Fragmentation: Subsequent fragmentation could involve the loss of a hydrogen cyanide (HCN) molecule from the benzofuran intermediate.

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z Value | Predicted Identity | Notes |

|---|---|---|

| 201 | [C₁₀H₄FNO₂]⁺• | Molecular Ion (M⁺•) |

High-Resolution Mass Spectrometry (HRMS)

High-Resolution Mass Spectrometry (HRMS) is a critical tool for determining the precise molecular weight and elemental composition of a compound. This technique provides the exact mass of the molecule with high accuracy, which allows for the unambiguous determination of its molecular formula. For this compound (C₁₀H₄FNO₃), HRMS would be used to confirm the presence and number of carbon, hydrogen, fluorine, nitrogen, and oxygen atoms by matching the experimentally measured mass to the theoretically calculated exact mass. This method is fundamental in the initial stages of characterization to validate the identity of a newly synthesized compound.

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is employed to investigate the electronic transitions within a molecule. The absorption of UV or visible light by a compound provides information about its conjugated systems and the presence of chromophores. Coumarin derivatives are known for their distinct photophysical properties, and their UV-Vis absorption spectra are well-documented. researchgate.net The spectrum for this compound would be expected to show characteristic absorption bands related to the π → π* transitions within the aromatic coumarin ring system. The position and intensity of these bands are influenced by the substituents on the coumarin core. The electron-withdrawing nature of the fluorine atom at the 7-position and the carbonitrile group at the 3-position would likely cause a shift in the absorption maxima compared to the parent 2-oxochromene structure. Analysis of these spectra, often recorded in various solvents, helps in understanding the electronic properties of the molecule. researchgate.netresearchgate.net

Structure Activity Relationship Sar Investigations and Computational Modeling

Methodologies for Establishing Structure-Molecular Interaction Correlations

The foundation of SAR investigations lies in the systematic modification of a lead compound, in this case, 7-Fluoro-2-oxochromene-3-carbonitrile, to observe how these changes affect its interaction with a biological target.

The rational design of derivatives based on the this compound scaffold is guided by established principles aimed at enhancing potency, selectivity, and pharmacokinetic properties. The core 2-oxochromene (coumarin) ring system is a privileged scaffold in medicinal chemistry, known for its diverse biological activities. The introduction of a fluorine atom at the 7-position and a carbonitrile group at the 3-position provides a key starting point for further modifications.

Key strategies for scaffold modification include:

Isosteric and Bioisosteric Replacements: Replacing functional groups with others that have similar physical or chemical properties to improve biological activity or metabolic stability. For instance, the cyano group (-CN) could be replaced with other electron-withdrawing groups like a nitro group (-NO₂) or a trifluoromethyl group (-CF₃) to modulate the electronic properties of the molecule.

Ring Variation and Fusion: Modifying the coumarin (B35378) core by introducing additional rings can lead to novel compounds with altered spatial arrangements and binding capabilities. For example, fusing a heterocyclic ring, such as a pyrazole (B372694) or a triazole, to the coumarin backbone can introduce new interaction points with a target protein.

Functional Group Interconversion: Altering the existing functional groups to explore different types of interactions. The fluorine atom, for example, could be repositioned on the aromatic ring to probe different regions of a binding pocket.

A primary goal of these modifications is to optimize interactions with specific amino acid residues within the binding site of a target protein, such as hydrogen bonding, hydrophobic interactions, and electrostatic interactions.

The biological activity of this compound derivatives is highly dependent on the nature and position of various substituents. A systematic approach to studying these effects is crucial for developing a comprehensive SAR. This involves synthesizing a library of analogs with variations at different positions of the coumarin scaffold and evaluating their biological activity.

For instance, modifications can be introduced at positions 5, 6, and 8 of the benzene (B151609) ring, or on the pyrone ring. The introduction of different substituents can influence several key factors:

Electronic Effects: Electron-donating groups (e.g., -OCH₃, -NH₂) or electron-withdrawing groups (e.g., -NO₂, -CF₃) can alter the electron density distribution of the coumarin ring system, which can in turn affect its ability to participate in π-π stacking or other electronic interactions with the target.

Steric Effects: The size and shape of the substituent can influence how the molecule fits into the binding pocket of a target. Bulky groups may enhance binding by filling a hydrophobic pocket or, conversely, cause steric hindrance that prevents optimal binding.

Hydrophobicity/Hydrophilicity: The addition of hydrophobic (e.g., alkyl chains) or hydrophilic (e.g., -OH, -COOH) groups can affect the compound's solubility and its ability to form favorable interactions in either hydrophobic or polar regions of the binding site.

The following interactive table illustrates hypothetical SAR data for a series of this compound derivatives with substitutions at the 4-position, a common site for modification in coumarin-based compounds.

| Compound ID | R Group (at C4) | Target Enzyme Inhibition (IC₅₀, µM) | Notes on Interaction |

| 1 | -H | 15.2 | Baseline activity |

| 2 | -CH₃ | 8.5 | Increased hydrophobic interaction |

| 3 | -Phenyl | 2.1 | Potential for π-π stacking interactions |

| 4 | -OH | 25.8 | Potential unfavorable polar interaction |

| 5 | -CF₃ | 1.5 | Strong electron-withdrawing effect enhances binding |

The position of the fluorine atom on the coumarin ring is a critical determinant of biological activity. The unique properties of fluorine, such as its high electronegativity, small size, and ability to form strong C-F bonds and participate in hydrogen bonding, make it a valuable tool in drug design.

Fluorine Positional Isomerism: Moving the fluorine atom from position 7 to other positions (e.g., 5, 6, or 8) can drastically alter the molecule's interaction with a target. For example, a fluorine at position 6 might interact with a different set of amino acid residues in the binding pocket compared to a fluorine at position 7. The specific placement can influence the molecule's dipole moment and its ability to form favorable orthogonal multipolar interactions with backbone carbonyls in the protein.

Other Halogen Substitutions: Replacing the fluorine atom with other halogens (Chlorine, Bromine, Iodine) can provide insights into the role of both electronics and sterics. While all halogens are electronegative, their size increases down the group. A larger halogen like bromine or iodine might provide more favorable van der Waals interactions if there is a suitably sized hydrophobic pocket. However, the increased size could also lead to steric clashes. The ability to form halogen bonds, a specific type of non-covalent interaction, also varies among the halogens and can be a key factor in binding affinity.

| Halogen at C7 | Van der Waals Radius (Å) | Electronegativity (Pauling Scale) | Relative Binding Affinity |

| F | 1.47 | 3.98 | High |

| Cl | 1.75 | 3.16 | Moderate |

| Br | 1.85 | 2.96 | Moderate-Low |

| I | 1.98 | 2.66 | Low |

Computational Chemistry Approaches in SAR Studies

Computational chemistry has become an indispensable tool in modern drug discovery, allowing for the rapid evaluation of potential drug candidates and providing detailed insights into their mechanisms of action at the molecular level.

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. For this compound and its derivatives, docking simulations can be used to:

Predict Binding Modes: Determine the most likely conformation of the ligand within the active site of a target protein.

Estimate Binding Affinity: Calculate a docking score, which is an estimation of the binding free energy. This allows for the ranking of different derivatives based on their predicted potency.

Identify Key Interactions: Visualize the specific interactions between the ligand and the protein, such as hydrogen bonds, hydrophobic interactions, and ionic interactions. For example, a docking study might reveal that the fluorine atom at the 7-position of the coumarin ring forms a favorable interaction with a specific hydrophobic pocket in the target protein, while the cyano group at the 3-position acts as a hydrogen bond acceptor.

Molecular dynamics (MD) simulations provide a more dynamic picture of the ligand-receptor complex compared to the static view offered by molecular docking. By simulating the movements of atoms and molecules over time, MD can be used to:

Assess Binding Stability: Evaluate the stability of the docked pose over a period of time. A stable binding mode will show minimal deviation from the initial docked conformation throughout the simulation.

Analyze Conformational Changes: Investigate how the binding of the ligand affects the conformation of both the ligand and the protein. This can reveal induced-fit mechanisms where the protein changes its shape to accommodate the ligand.

Calculate Binding Free Energies: Employ more rigorous methods like MM-PBSA (Molecular Mechanics Poisson-Boltzmann Surface Area) or MM-GBSA (Molecular Mechanics Generalized Born Surface Area) to provide a more accurate estimation of the binding free energy compared to docking scores. These calculations can help to refine the SAR and prioritize compounds for synthesis and experimental testing.

By integrating these computational approaches with experimental SAR studies, a more complete and predictive understanding of the molecular interactions of this compound and its derivatives can be achieved, ultimately guiding the design of more effective and selective therapeutic agents.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis of Chemical Modifications

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique employed to ascertain a mathematical correlation between the chemical structure of a series of compounds and their biological activity. In the context of this compound and its derivatives, QSAR studies are instrumental in predicting the biological efficacy of novel, structurally similar compounds, thereby streamlining the drug discovery process.

The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. By developing a robust QSAR model, it becomes possible to forecast the activity of untested compounds, prioritize synthesis of the most promising candidates, and optimize existing lead compounds.

A typical QSAR study involves the following steps:

Data Set Selection: A series of coumarin derivatives with known biological activities (e.g., enzyme inhibition, cytotoxicity) is compiled. This data set is then divided into a training set, used to build the model, and a test set, used to validate its predictive power.

Descriptor Calculation: A wide array of molecular descriptors are calculated for each compound in the series. These descriptors quantify various aspects of the molecular structure and can be categorized as:

Constitutional: Molecular weight, number of atoms, etc.

Topological: Describing atomic connectivity.

Geometrical: Related to the 3D structure of the molecule.

Quantum Chemical: Such as HOMO/LUMO energies and dipole moment, often derived from methods like DFT.

Model Development: Statistical methods, such as Multiple Linear Regression (MLR), are used to establish a linear relationship between the descriptors and the biological activity. nih.gov The goal is to select a subset of descriptors that best correlates with the observed activity.

Model Validation: The predictive ability of the generated QSAR model is rigorously assessed using both internal and external validation techniques to ensure its robustness and reliability. nih.gov

For this compound, a QSAR model could elucidate the structural requirements for a particular biological activity. For instance, it could reveal that the presence of the fluorine atom at the 7-position and the carbonitrile group at the 3-position are critical for activity. The model might also suggest that modifications at other positions of the coumarin ring with specific substituent groups could enhance this activity.

| QSAR Model Parameters | Description |

| R² (Coefficient of Determination) | A measure of the goodness of fit of the model. |

| Q² (Cross-validated R²) | An indicator of the predictive ability of the model, determined through cross-validation. |

| r²_pred (Predictive R²) | A measure of the predictive power of the model on an external test set. |

This table represents typical parameters used to evaluate the quality of a QSAR model. The values for these parameters would be specific to a QSAR study on a particular series of compounds and their biological activity.

Density Functional Theory (DFT) Calculations for Electronic Structure and Spectroscopic Property Prediction

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure, properties, and reactivity of molecules. For this compound, DFT calculations provide valuable insights into its fundamental chemical nature and help in interpreting experimental data.

DFT calculations can be employed to determine a variety of molecular properties, including:

Optimized Molecular Geometry: Predicting the most stable three-dimensional arrangement of atoms in the molecule.

Electronic Properties: Calculating the distribution of electron density, dipole moment, and electrostatic potential. These properties are crucial for understanding intermolecular interactions.

Frontier Molecular Orbitals (FMOs): The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are key to understanding a molecule's reactivity and its electronic absorption properties. The energy gap between HOMO and LUMO provides an indication of the molecule's chemical stability and reactivity.

Spectroscopic Properties: DFT can be used to predict various spectroscopic data, including infrared (IR) and Raman vibrational frequencies, and UV-Vis electronic absorption spectra. researchgate.net A study on the related compound 3-Cyano-7-hydroxycoumarin utilized DFT calculations to investigate its vibrational spectra, showing good agreement between theoretical and experimental data. researchgate.net

In the case of this compound, DFT calculations can elucidate the influence of the fluorine and carbonitrile substituents on the electronic properties of the coumarin core. For example, the high electronegativity of the fluorine atom can significantly alter the electron distribution within the molecule, which in turn affects its reactivity and interactions with biological targets. Similarly, the carbonitrile group influences the electronic landscape and can participate in specific intermolecular interactions.

| Calculated Property | Significance for this compound |

| HOMO-LUMO Energy Gap | Indicates chemical reactivity and the energy of electronic transitions. |

| Molecular Electrostatic Potential (MEP) | Reveals electron-rich and electron-poor regions, predicting sites for electrophilic and nucleophilic attack. |

| Vibrational Frequencies | Allows for the assignment of experimental IR and Raman spectral bands to specific molecular vibrations. |

| UV-Vis Absorption Maxima | Predicts the wavelengths of maximum light absorption, corresponding to electronic transitions within the molecule. |

This table illustrates the types of properties that can be calculated using DFT and their relevance to understanding the chemical behavior of this compound.

By correlating the theoretical data obtained from DFT calculations with experimental findings, a deeper and more comprehensive understanding of the structure-property relationships of this compound can be achieved.

Chemical Reactivity and Derivatization Strategies of 7 Fluoro 2 Oxochromene 3 Carbonitrile

The unique arrangement of functional groups in 7-Fluoro-2-oxochromene-3-carbonitrile—a fluorinated aromatic ring, an α,β-unsaturated lactone (coumarin core), and a nitrile group conjugated with a double bond—provides multiple reactive sites for chemical modification. This section explores the reactivity at each of these sites, offering insights into strategies for derivatization.

Mechanistic Studies of Chemical Transformations Involving the Compound

Elucidation of Reaction Pathways and Identification of Intermediates

The synthesis of 7-Fluoro-2-oxochromene-3-carbonitrile is primarily achieved through the Knoevenagel condensation of 4-fluorosalicylaldehyde with an active methylene compound, typically ethyl cyanoacetate or malononitrile, in the presence of a basic catalyst. The reaction proceeds through a series of well-defined intermediates.

The initial step involves the base-catalyzed deprotonation of the active methylene compound to generate a carbanion. This is followed by a nucleophilic attack of the carbanion on the carbonyl carbon of 4-fluorosalicylaldehyde, leading to the formation of a β-hydroxy intermediate. Subsequent intramolecular cyclization occurs through the nucleophilic attack of the hydroxyl group on the nitrile or ester functionality, followed by dehydration to yield the final 2-oxochromene ring system.

A study on the reaction of salicylaldehyde with ethyl cyanoacetate has shed light on the possible competing pathways, which can lead to either coumarin-3-carboxylate ester or 3-cyanocoumarin as the final product. researchgate.net This provides a valuable framework for understanding the analogous reaction with 4-fluorosalicylaldehyde. The presence of the electron-withdrawing fluorine atom at the 7-position is expected to influence the electron density of the aromatic ring and the acidity of the phenolic hydroxyl group, thereby affecting the rates of the individual steps in the reaction pathway.

Table 1: Plausible Intermediates in the Synthesis of this compound via Knoevenagel Condensation

| Intermediate | Structure | Description |

| Carbanion of Active Methylene Compound | [NC-CH-COOR]⁻ | Formed by deprotonation of ethyl cyanoacetate. |

| β-Hydroxy Intermediate | 4-F-C₆H₃(OH)CH(OH)CH(CN)COOR | Resulting from the nucleophilic addition of the carbanion to 4-fluorosalicylaldehyde. |

| Cyclized Intermediate | - | Formed via intramolecular attack of the hydroxyl group. |

Mechanistic Role of Catalysts in Synthetic Transformations

Catalysts play a pivotal role in the synthesis of this compound, primarily by facilitating the initial Knoevenagel condensation. Weakly basic amines, such as piperidine, are commonly employed as catalysts. nih.gov The catalyst's primary function is to act as a proton shuttle, deprotonating the active methylene compound to generate the nucleophilic carbanion.

The catalytic cycle can be described as follows:

The basic catalyst abstracts a proton from the active methylene compound (e.g., ethyl cyanoacetate), forming a reactive enolate ion.

The enolate ion attacks the carbonyl carbon of 4-fluorosalicylaldehyde.

The resulting alkoxide intermediate is protonated by the conjugate acid of the catalyst, regenerating the catalyst for the next cycle.

The subsequent intramolecular cyclization and dehydration steps are often promoted by the reaction conditions, which may include heating.

The choice of catalyst can significantly influence the reaction rate and yield. While piperidine is a common choice, other organic bases can also be utilized. The efficiency of the catalyst is dependent on its basicity and its ability to effectively promote the formation of the key carbanion intermediate.

Investigation of Stereochemical Control and Regioselectivity in Reactions

Currently, there is a limited body of research specifically addressing the stereochemical control and regioselectivity in reactions involving this compound. The synthesis of the parent compound itself does not typically generate stereocenters. However, subsequent reactions of the coumarin (B35378) ring or the nitrile group could potentially lead to stereoisomers.

For instance, reactions involving the double bond of the pyrone ring could, in principle, proceed with diastereoselectivity or enantioselectivity, depending on the reagents and catalysts employed. The fluorine atom at the 7-position, through its electronic effects, could influence the facial selectivity of such reactions.

Regarding regioselectivity, the synthesis of this compound from 4-fluorosalicylaldehyde is inherently regioselective, as the position of the fluorine atom is predetermined by the starting material. In reactions where the coumarin ring itself is constructed from a substituted phenol, such as in the Pechmann condensation, the regioselectivity of the cyclization step is a critical consideration. The directing effects of the substituents on the phenol ring, including the fluorine atom, would govern the position of the newly formed pyrone ring. For example, in the Pechmann condensation of a 3-fluorophenol, the regiochemical outcome of the electrophilic aromatic substitution would determine the final position of the fluorine atom on the coumarin scaffold. wikipedia.org

Further research is required to fully elucidate the stereochemical and regiochemical outcomes of reactions involving this compound and to develop synthetic methods that allow for precise control over these aspects.

Advanced Applications in Chemical Research

Development as Fluorescent Probes and Imaging Agents for Analytical Research

Coumarins are a well-established class of fluorophores, and the strategic placement of a fluorine atom on the benzopyran ring can significantly enhance their photophysical properties. Fluorination is known to improve quantum yields and photostability, making these compounds superior fluorescent dyes for biological and analytical applications. nih.gov Most fluorinated coumarins exhibit quantum yields ranging from 0.63 to 0.89, which are often equal to or higher than their non-fluorinated parent compounds. nih.gov This enhancement has established fluorinated coumarins as excellent fluorescent dyes excitable by ultraviolet light.

The fluorescence of coumarin (B35378) derivatives is highly sensitive to the local environment, including polarity and microviscosity, which makes them valuable as fluorescent probes in spectroscopic studies. nih.govmdpi.com This sensitivity allows them to be used to characterize heterogeneous systems such as micelles, polymers, and the cavities of porous materials. nih.govmdpi.com The structural versatility of fluorinated coumarins has led to their widespread use as small-molecule fluorescent chemosensors in fields like molecular recognition, bioorganic chemistry, and analytical chemistry.

The introduction of fluorine can modify the pKa of the molecule, which is a significant advantage for biological applications conducted at near-neutral pH. For instance, monofluorinated analogues of 7-hydroxycoumarin-3-carboxylic acid have been synthesized to improve the properties of blue-fluorescent molecular probes. nih.gov Amide derivatives of 6-fluoro-7-hydroxycoumarin-3-carboxylic acid (6FC) were found to be substantially brighter than related difluorinated coumarins like Pacific Blue. nih.gov This increased brightness, a product of a high molar extinction coefficient and quantum yield, makes these fluorophores particularly suitable for quantitative analysis. nih.gov

| Property | Observation for Fluorinated Coumarins | Significance |

|---|---|---|

| Quantum Yield | Generally high (0.63 to 0.89), often exceeding non-fluorinated analogs. nih.gov | Brighter fluorescence signal for higher sensitivity. |

| Photostability | Improved compared to traditional coumarin fluorophores. | Longer observation times in imaging and analysis. |

| Environmental Sensitivity | Fluorescence is highly dependent on local polarity and microviscosity. nih.govmdpi.com | Enables probing of microenvironments in complex systems like polymers and micelles. mdpi.com |

| pKa Modification | Fluorination typically lowers pKa values. | Enhanced signal properties for applications at physiological pH. |

Positron Emission Tomography (PET) is a powerful in vivo imaging technique that utilizes molecules labeled with positron-emitting radionuclides to visualize and quantify biological processes. nih.gov Fluorine-18 (¹⁸F) is one of the most important radionuclides for PET due to its favorable characteristics, including a convenient half-life (109.8 min), low positron energy for high-resolution images, and well-established production methods. nih.govtandfonline.com

The presence of a fluorine atom in the structure of 7-Fluoro-2-oxochromene-3-carbonitrile makes it a prime candidate for development as an ¹⁸F-labeled PET tracer. The coumarin scaffold has been successfully radiolabeled with ¹⁸F for PET imaging applications. For example, a series of fluorinated coumarin derivatives were synthesized and evaluated as selective PET tracers for monoamine oxidase-B (MAO-B), a key biomarker in neurodegenerative diseases. nih.gov One such tracer, designated [¹⁸F]8, demonstrated high affinity for MAO-B and favorable brain pharmacokinetics in preclinical studies, supporting its potential for MAO-B PET imaging. nih.gov In another study, a coumarin-triazole hybrid was successfully radiolabeled with ¹⁸F, demonstrating the feasibility of applying nucleophilic radiofluorination methods to complex coumarin-based molecules for potential use in oncology diagnostics. nih.gov These studies underscore the potential of the fluorinated coumarin core, as found in this compound, for the development of novel, target-specific PET radiopharmaceuticals. nih.govnih.gov

Utilization as Building Blocks for Complex Heterocyclic Systems

The coumarin nucleus is a privileged scaffold in medicinal chemistry and serves as a versatile starting material for the synthesis of more complex molecular structures. mdpi.com The functional groups on the this compound ring system, including the fluoro and nitrile groups, provide reactive sites for further chemical transformations.

The coumarin framework is frequently used as a building block for constructing fused heterocyclic systems, particularly pyranocoumarins. rsc.org Fused coumarin systems like pyrano[3,2-c]coumarins are abundant in nature and exhibit a broad spectrum of biological activities. rsc.org Synthetic strategies often involve multicomponent reactions where a coumarin precursor, such as a 4-hydroxycoumarin, reacts with other reagents to build the fused ring system. rsc.orgfrontiersin.org For instance, optically active pyrano[3,2-c]chromenes have been synthesized through an asymmetric domino reaction of 4-hydroxy-2H-chromen-2-ones with malononitriles. rsc.org The carbonitrile group, such as the one present at the 3-position of this compound, is a key functional group in such cyclization reactions, often participating in the formation of new heterocyclic rings. smolecule.comresearchgate.net This reactivity makes this compound a valuable intermediate for generating libraries of complex, fused-ring chromene derivatives for further investigation.

| Reaction Type | Reactants (Example) | Product Class | Relevance of this compound |

|---|---|---|---|

| Domino Reaction | 4-hydroxy-2H-chromen-2-ones, malononitriles. rsc.org | Pyrano[3,2-c]chromenes. rsc.org | The carbonitrile group is a key participant in cyclization. |

| Multicomponent Reaction | Aldehydes, indan-1,3-dione, 4-hydroxycoumarin. frontiersin.org | Pyrano[3,2-c]chromene-diones. frontiersin.org | Serves as a fluorinated coumarin scaffold for building complexity. |

| Cyclization Processes | Intramolecular or intermolecular reactions involving the nitrile group. smolecule.com | Complex fused heterocycles. smolecule.com | The nitrile and activated ring system facilitate the formation of new rings. |

Potential Applications in Materials Science Research

The strong and stable fluorescence emission of coumarin derivatives makes them attractive for applications in materials science. They have been incorporated into polymer matrices to serve as fluorescent probes for studying the properties of the host material. nih.govmdpi.com The spectral characteristics of the coumarin can provide information about the polymer's internal environment. mdpi.com

Furthermore, coumarins can be chemically integrated into polymer structures to create new materials with inherent optical properties. Research has demonstrated the synthesis of polymeric fluorescent compounds by connecting a 7-hydroxycoumarin derivative to a polymer backbone, such as polyethylene (B3416737) glycol. ncsu.edu Such materials can be designed for specific applications, including light-harvesting systems or fluorescent sensors. nih.gov The enhanced photophysical properties of fluorinated coumarins suggest that incorporating this compound or its derivatives into polymer systems could lead to materials with superior brightness, stability, and sensing capabilities.

Future Research Directions and Unexplored Avenues

Development of Novel Synthetic Routes with Enhanced Atom Economy and Sustainability

The future synthesis of 7-Fluoro-2-oxochromene-3-carbonitrile will likely focus on "green chemistry" principles to minimize waste and energy consumption. eurekalert.orgeurekaselect.comresearchgate.net Atom economy, a core concept in green chemistry, emphasizes the maximization of atoms from reactants being incorporated into the final product. jocpr.comprimescholars.com

Future research should target the development of synthetic pathways that move beyond traditional condensation reactions, which can generate significant waste. eurekalert.org Promising areas for exploration include:

Multicomponent Reactions (MCRs): These reactions, where three or more reactants combine in a single step to form a product that contains the essential parts of all starting materials, are inherently atom-economical. researchgate.netrsc.org Designing a novel MCR for this compound could significantly improve synthetic efficiency.

Catalytic C-H Activation/Functionalization: Direct functionalization of C-H bonds is a powerful strategy for streamlining synthesis by avoiding the pre-functionalization of starting materials. mdpi.com Research into catalytic systems (e.g., using palladium or ruthenium) that can directly introduce the nitrile group at the C3 position of a 7-fluoro-2-oxochromene precursor would represent a major advancement.

Sustainable Solvents and Catalysts: The use of ionic liquids and deep eutectic solvents is gaining traction as a greener alternative to volatile organic solvents. eurekalert.orgeurekaselect.com Future synthetic routes should explore these solvent systems. Furthermore, the development of recyclable catalysts, such as camphor-10-sulfonic acid, can reduce the environmental impact of the synthesis. researchgate.net

| Synthesis Strategy | Key Advantages | Relevant Green Chemistry Principle |

| Multicomponent Reactions | High efficiency, reduced waste, operational simplicity. researchgate.netrsc.org | Atom Economy, Step Economy |

| C-H Activation | Reduced number of synthetic steps, less pre-functionalization. mdpi.com | Step Economy, Atom Economy |

| Green Solvents/Catalysts | Reduced toxicity, potential for recycling, lower environmental impact. eurekalert.orgeurekaselect.com | Use of Safer Solvents, Catalysis |

Advanced Computational Studies for Rational Molecular Design and Property Prediction

Computational chemistry offers powerful tools for predicting the properties of molecules and guiding experimental work. For this compound, advanced computational studies can accelerate the discovery of new applications.

Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT): These methods are invaluable for predicting electronic and photophysical properties. rsc.orgias.ac.inresearchgate.netnih.gov For instance, DFT calculations can predict the impact of the fluorine and nitrile substituents on the molecule's HOMO-LUMO energy gap, which is crucial for its potential applications in organic electronics. ias.ac.in TD-DFT can be used to predict absorption and emission spectra, guiding the design of novel fluorescent probes or dyes. nih.gov

Molecular Docking and Dynamics Simulations: To explore the potential biological activity of this compound, molecular docking studies can predict its binding affinity and mode of interaction with various biological targets, such as enzymes or receptors. nih.govnih.govmdpi.com Molecular dynamics simulations can further elucidate the stability of the ligand-protein complex over time. mdpi.com

Quantitative Structure-Activity Relationship (QSAR): By developing QSAR models, it is possible to correlate the structural features of a series of coumarin (B35378) derivatives with their biological activity or other properties. nih.gov This can enable the rational design of new derivatives of this compound with enhanced activities.

| Computational Method | Predicted Properties | Potential Applications |

| DFT/TD-DFT | Electronic structure, absorption/emission spectra, dipole moment. rsc.orgias.ac.innih.gov | Fluorescent probes, organic electronics. |

| Molecular Docking | Binding affinity, interaction with biological targets. nih.govnih.gov | Drug design, enzyme inhibition. |

| QSAR | Correlation of structure with activity/properties. nih.gov | Design of new derivatives with enhanced properties. |

Exploration of Novel Chemical Transformations and Reactivity Patterns

The unique combination of the electrophilic coumarin core, the electron-withdrawing nitrile group, and the fluorine atom suggests a rich and underexplored reactivity for this compound.

Transformations of the Nitrile Group: The carbonitrile group is a versatile functional handle. Future research could explore its hydrolysis to the corresponding carboxylic acid or amide, reduction to an amine, or its participation in cycloaddition reactions to form novel heterocyclic systems. smolecule.com

C4-Position Functionalization: The C4 position of the coumarin ring is often susceptible to nucleophilic attack or radical addition. ias.ac.inresearchgate.net Exploring reactions that selectively functionalize this position in this compound could lead to a diverse library of new compounds with potentially interesting properties.

Photochemical Reactions: Coumarins are known to undergo various photochemical transformations, including [2+2] cycloadditions. nih.gov The influence of the 7-fluoro and 3-carbonitrile substituents on the photochemical behavior of the coumarin core is an unexplored area that could lead to novel molecular architectures.

Bioorthogonal Reactions: The development of derivatives of this compound that can participate in bioorthogonal reactions would be highly valuable for chemical biology applications, such as fluorescent labeling of biomolecules in living systems. researchgate.netchemrxiv.org

Integration with Emerging Technologies in Organic Synthesis and Chemical Analysis

The synergy between chemical synthesis and emerging technologies is set to revolutionize how molecules like this compound are made and studied.

Continuous Flow Synthesis: Flow chemistry offers numerous advantages over traditional batch synthesis, including enhanced safety, better heat and mass transfer, and ease of scalability. scientific.netrsc.orgrsc.orgvapourtec.com Developing a continuous flow process for the synthesis of this compound would be a significant step towards its efficient and scalable production. mdpi.com

Microfluidics: Microfluidic reactors provide precise control over reaction conditions and allow for high-throughput screening of reaction parameters. elveflow.comresearchgate.netresearchgate.netethz.chnih.gov This technology could be employed to rapidly optimize the synthesis of this compound and to study its reaction kinetics in detail.

Artificial Intelligence (AI) and Machine Learning: AI is increasingly being used to predict the outcomes of chemical reactions, design novel synthetic routes (retrosynthesis), and even control automated synthesis platforms. researchgate.netresearchgate.netiscientific.orgbohrium.comijsetpub.com Applying AI tools to the synthesis of this compound could uncover non-intuitive and highly efficient synthetic pathways.

| Emerging Technology | Application to this compound | Potential Impact |

| Continuous Flow Synthesis | Scalable and efficient production. scientific.netvapourtec.com | Enables larger scale synthesis for further research and potential commercialization. |

| Microfluidics | High-throughput reaction optimization and kinetic studies. elveflow.comresearchgate.net | Rapid identification of optimal reaction conditions, deeper mechanistic understanding. |

| Artificial Intelligence | Prediction of novel synthetic routes and reaction outcomes. researchgate.netbohrium.com | Acceleration of the discovery of efficient and innovative synthetic methods. |

常见问题

Q. What are the key structural features of 7-Fluoro-2-oxochromene-3-carbonitrile, and how do they influence its fluorescence properties?

The compound features a coumarin core (2-oxochromene) with a fluorine substituent at position 7 and a nitrile group at position 3. The electron-withdrawing fluorine atom enhances the compound's fluorescence quantum yield by stabilizing the excited state, while the nitrile group contributes to π-electron delocalization, critical for fluorescence emission. Experimental protocols for fluorescence imaging often use excitation/emission wavelengths similar to structurally related coumarin derivatives (e.g., 350/450 nm) .

Q. What synthetic routes are commonly employed for preparing this compound?

Synthesis typically involves a multi-step approach:

- Step 1 : Condensation of 7-fluoro-salicylaldehyde derivatives with cyanoacetate esters under acidic conditions to form the coumarin backbone.

- Step 2 : Fluorine introduction via electrophilic aromatic substitution or pre-functionalization of the salicylaldehyde precursor.

- Step 3 : Purification via column chromatography or recrystallization, validated by melting point analysis and HPLC .

Q. How is this compound utilized as a fluorescent probe in biological systems?

The compound acts as a fluorophore for live-cell imaging due to its cell permeability and low cytotoxicity. Protocols include:

- Staining : Incubation with cells at 1–10 µM concentrations in PBS or culture media.

- Fixation compatibility : Works in both live and formaldehyde-fixed cells, though fixation may reduce fluorescence intensity by ~20%.

- Specificity : Selective staining of nucleoli or vacuoles, validated via co-localization with organelle-specific dyes (e.g., DAPI for nuclei) .

Advanced Research Questions

Q. How can researchers optimize the fluorescence quantum yield of this compound for specific cellular imaging applications?

Optimization strategies include:

- Substituent modification : Introducing electron-donating groups (e.g., methoxy) at position 4 to redshift emission wavelengths.

- Solvent polarity adjustment : Using polar aprotic solvents (e.g., DMSO) to enhance emission intensity by 30–50%.

- Comparative analysis : Benchmarking against 7-ethoxycoumarin-3-carbonitrile (quantum yield = 0.45 in ethanol) to evaluate substituent effects .

Q. What analytical techniques are critical for characterizing the purity and structure of this compound?

- X-ray crystallography : Resolves planar coumarin core geometry and confirms fluorine positioning (e.g., bond angles: C7-F = 109.5°) .

- NMR spectroscopy : ¹⁹F NMR (δ ≈ -120 ppm) and ¹H NMR (aromatic protons at δ 6.8–8.2 ppm) validate substituent positions.

- HPLC-MS : Ensures >95% purity, with ESI-MS showing [M+H]⁺ at m/z 218.1 .

Q. How can contradictory data regarding the compound’s photostability be resolved in different studies?

- Controlled experiments : Perform photobleaching assays under standardized light exposure (e.g., 488 nm laser, 5 mW/cm² for 30 min).

- Additive screening : Incorporate antioxidants (e.g., 1 mM ascorbic acid) to reduce ROS-mediated degradation by 40–60%.

- Structural analogs : Compare with 7-hydroxy-2-oxochromene-3-carbonitrile to isolate fluorine’s role in stability .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。